molecular formula C14H15NO4 B5831916 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid

3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid

Cat. No. B5831916
M. Wt: 261.27 g/mol
InChI Key: QDBCBEYRGZYEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid, commonly known as HMQPA, is a quinoline derivative that has been widely used in scientific research due to its unique properties. HMQPA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Mechanism of Action

HMQPA acts as a competitive inhibitor of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid by binding to the enzyme's catalytic domain. 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. HMQPA has been shown to enhance the cytotoxicity of DNA-damaging agents by preventing the repair of DNA damage.
Biochemical and Physiological Effects
HMQPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of anti-apoptotic proteins, such as Bcl-2, and increase the expression of pro-apoptotic proteins, such as Bax. In addition, HMQPA has been shown to decrease the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using HMQPA in lab experiments is its specificity for 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition. HMQPA does not inhibit other enzymes involved in DNA repair mechanisms, such as DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase. However, one limitation of using HMQPA is its relatively low potency compared to other 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibitors, such as olaparib and rucaparib.

Future Directions

There are several future directions for research involving HMQPA. One area of research is the development of more potent 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibitors based on the structure of HMQPA. Another area of research is the investigation of the role of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition in combination with immunotherapy in cancer treatment. Additionally, the potential use of HMQPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of interest for future research.

Synthesis Methods

The synthesis of HMQPA involves the reaction of 4-hydroxy-6-methoxy-2-methylquinoline with 3-bromopropanoic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain pure HMQPA.

Scientific Research Applications

HMQPA has been extensively used in scientific research due to its ability to inhibit 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid, which is involved in DNA repair mechanisms. 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid inhibition has been shown to enhance the cytotoxicity of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. HMQPA has also been used in studies investigating the role of 3-(4-hydroxy-6-methoxy-2-methyl-3-quinolinyl)propanoic acid in various diseases, including neurodegenerative diseases and inflammation.

properties

IUPAC Name

3-(6-methoxy-2-methyl-4-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-8-10(4-6-13(16)17)14(18)11-7-9(19-2)3-5-12(11)15-8/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBCBEYRGZYEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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